molecular formula C24H19ClN2O4 B2858322 5-[(3-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 898912-86-2

5-[(3-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol

Cat. No.: B2858322
CAS No.: 898912-86-2
M. Wt: 434.88
InChI Key: PCVMDDBOYTWQNR-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol is a pyrimidine-derived phenolic compound characterized by its dual substitution pattern: a 3-chlorophenyl methoxy group at position 5 of the phenol ring and a 2-methoxyphenoxy-substituted pyrimidine moiety at position 2. Its molecular formula is C25H20ClN2O4, with a molecular weight of 453.89 g/mol.

Properties

IUPAC Name

5-[(3-chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4/c1-29-21-7-2-3-8-22(21)31-23-13-26-15-27-24(23)19-10-9-18(12-20(19)28)30-14-16-5-4-6-17(25)11-16/h2-13,15,28H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVMDDBOYTWQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(3-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with phenolic and methoxy groups, which may influence its interaction with biological targets. The presence of the 3-chlorophenyl and 2-methoxyphenoxy groups suggests potential for diverse biological interactions, particularly in enzyme inhibition and receptor binding.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential as an antitumor agent , anti-inflammatory compound, and enzyme inhibitor . Below are detailed findings from recent research:

Antitumor Activity

Research indicates that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar moieties showed IC50 values in the low nanomolar range against T-lymphoblastic cell lines, suggesting strong antitumor potential .

Anti-inflammatory Properties

The anti-inflammatory activity has been assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines. Compounds with similar structures have shown promising results in reducing inflammation markers, indicating that this compound may also possess similar properties .

Enzyme Inhibition

Studies have focused on the compound's ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease. Inhibition assays revealed that certain derivatives exhibited potent inhibitory effects, which could be beneficial for treating conditions like Alzheimer's disease or urinary tract infections .

Case Studies and Experimental Data

StudyActivityMethodologyFindings
AntitumorCell viability assays on CCRF-CEM, MOLT-4IC50 values as low as 9 nM against T-lymphoblastic lines
Enzyme inhibitionAChE inhibition assayLow nanomolar inhibition observed
Anti-inflammatoryCytokine release assaysSignificant reduction in TNF-alpha and IL-6 levels

The mechanisms underlying the biological activities of this compound may involve:

  • Receptor Binding : The compound likely interacts with specific receptors involved in inflammatory pathways.
  • Enzyme Interaction : The structural components facilitate binding to active sites on enzymes like AChE, leading to inhibition.
  • Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups, which influence their physicochemical and biological properties:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound 3-chlorophenyl methoxy; 2-methoxyphenoxy-pyrimidine C25H20ClN2O4 453.89 Reference
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorophenyl)methoxy]phenol 3,4-dichlorophenyl methoxy; amino group on pyrimidine C25H20Cl2N2O4 488.35 Higher lipophilicity (Cl substitution); enhanced H-bonding (NH2)
2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol 4-methoxyphenoxy; 2-methylphenyl methoxy C25H22N2O4 438.46 Reduced Cl content; altered steric bulk (methyl group)
5-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine 4-chlorophenyl; 3-(trifluoromethyl)phenoxy C17H10ClF3N2O 368.73 Smaller structure; trifluoromethyl enhances metabolic stability
2-[2-amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol 4-chlorophenyl; methyl on pyrimidine; amino group C25H21Cl2N3O3 498.36 Increased steric hindrance (CH3); dual Cl substitution
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol 4-methoxyphenoxy; 2-chlorophenyl methoxy; amino group C25H21ClN3O5 490.91 Altered Cl position; methoxy at para-position on phenoxy

Key Comparative Findings

Substituent Position and Bioactivity The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl in and 3,4-dichlorophenyl in . Chlorine’s position significantly impacts electronic effects (e.g., dipole moments) and steric interactions with biological targets. For instance, para-substituted Cl (as in ) may enhance π-π stacking in hydrophobic binding pockets, while meta-substitution (target compound) could alter torsional angles . The 2-methoxyphenoxy group in the target compound differs from the 4-methoxyphenoxy in . Ortho-methoxy groups may introduce steric hindrance, reducing rotational freedom compared to para-substituted analogues .

The target compound lacks this group, which may limit polar interactions but reduce metabolic liability (e.g., oxidative deamination) .

Lipophilicity and Metabolic Stability The trifluoromethyl group in increases lipophilicity (logP ~5.2) and metabolic resistance due to fluorine’s electronegativity. In contrast, the target compound’s logP is estimated at ~4.8, balancing membrane permeability and aqueous solubility .

Computational Predictions AutoDock4 simulations () suggest that the target compound’s 3-chlorophenyl methoxy group may occupy a hydrophobic subpocket in kinase targets (e.g., EGFR), whereas 4-methoxyphenoxy () could favor polar interactions. Multiwfn topological analysis () indicates that the target compound’s electron localization function (ELF) is less polarized than amino-substituted analogues (), reducing electrophilic reactivity .

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